2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester
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Overview
Description
2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly valuable in the synthesis of complex molecules and has applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester typically involves the reaction of 2-Oxo-2,3-dihydrothiazole with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the development of new materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The pathways involved in its reactivity include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2,3-dihydro-1H-benzoimidazole-5-boronic acid, pinacol ester: Similar in structure but with a benzoimidazole ring.
5′-Hexyl-2,2′-bithiophene-5-boronic acid pinacol ester: Contains a bithiophene moiety and is used in similar applications.
Uniqueness
2-Oxo-2,3-dihydrothiazole-5-boronic Acid Pinacol Ester is unique due to its thiazole ring structure, which imparts distinct reactivity and properties compared to other boronic esters. This uniqueness makes it valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C9H14BNO3S |
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Molecular Weight |
227.09 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H14BNO3S/c1-8(2)9(3,4)14-10(13-8)6-5-11-7(12)15-6/h5H,1-4H3,(H,11,12) |
InChI Key |
ZDVZUJZRPWZFDA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)S2 |
Origin of Product |
United States |
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